molecular formula C28H29FN4O4S B11353759 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11353759
M. Wt: 536.6 g/mol
InChI Key: LQRAMEUIXVXTBU-UHFFFAOYSA-N
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Description

5-{[(4-TERT-BUTYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a methanesulfonyl group, a fluorophenyl group, and a bulky tert-butylphenyl group, making it a unique molecule for study.

Preparation Methods

The synthesis of 5-{[(4-TERT-BUTYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrimidine Core: This typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the methanesulfonyl group, fluorophenyl group, and tert-butylphenyl group through various substitution reactions.

    Industrial Production: Large-scale production may involve optimized reaction conditions and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., amines) are commonly used.

    Major Products: Depending on the reaction, products can include furanones, amines, and various substituted derivatives.

Scientific Research Applications

5-{[(4-TERT-BUTYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanesulfonyl group and the bulky substituents can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C28H29FN4O4S

Molecular Weight

536.6 g/mol

IUPAC Name

5-[(4-tert-butylphenyl)methyl-(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C28H29FN4O4S/c1-28(2,3)20-13-11-19(12-14-20)17-33(18-21-8-7-15-37-21)24-16-30-27(38(4,35)36)32-25(24)26(34)31-23-10-6-5-9-22(23)29/h5-16H,17-18H2,1-4H3,(H,31,34)

InChI Key

LQRAMEUIXVXTBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4F)S(=O)(=O)C

Origin of Product

United States

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